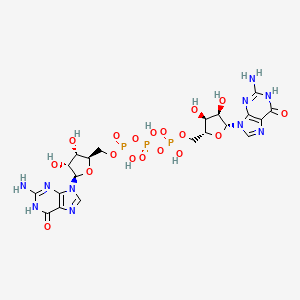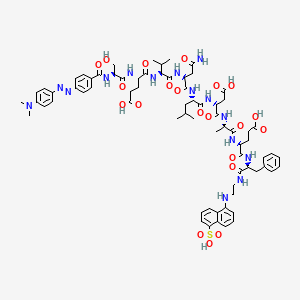
DABCYL-SEVNLDAEF-EDANS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “DABCYL-SEVNLDAEF-EDANS” is a peptide sequence composed of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific sequence includes serine, glutamic acid, valine, asparagine, leucine, aspartic acid, alanine, glutamic acid, and phenylalanine, with two unknown amino acids at the beginning and end of the sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “DABCYL-SEVNLDAEF-EDANS” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The synthesized peptides are then purified using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiol groups.
Scientific Research Applications
Peptides like “DABCYL-SEVNLDAEF-EDANS” have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in chemical reactions.
Biology: Peptides play roles in cell signaling, immune responses, and enzyme functions.
Medicine: Peptides are used in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.
Industry: Peptides are used in the production of cosmetics, food additives, and as research tools in biotechnology.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For example, peptides can bind to G-protein-coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe: A similar peptide sequence without the unknown amino acids.
Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu: A shorter peptide sequence missing the phenylalanine residue.
Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe: Another similar sequence with a different starting amino acid.
Uniqueness
The uniqueness of “DABCYL-SEVNLDAEF-EDANS” lies in the presence of the unknown amino acids at the beginning and end of the sequence. These unknown residues could impart unique properties or functions to the peptide, making it distinct from other similar sequences.
Properties
Molecular Formula |
C71H91N15O21S |
|---|---|
Molecular Weight |
1522.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C71H91N15O21S/c1-38(2)33-51(78-69(102)53(35-57(72)88)81-71(104)61(39(3)4)83-66(99)50(28-30-59(91)92)77-70(103)55(37-87)82-63(96)42-19-21-43(22-20-42)84-85-44-23-25-45(26-24-44)86(6)7)68(101)80-54(36-60(93)94)67(100)75-40(5)62(95)76-49(27-29-58(89)90)65(98)79-52(34-41-13-9-8-10-14-41)64(97)74-32-31-73-48-17-11-16-47-46(48)15-12-18-56(47)108(105,106)107/h8-26,38-40,49-55,61,73,87H,27-37H2,1-7H3,(H2,72,88)(H,74,97)(H,75,100)(H,76,95)(H,77,103)(H,78,102)(H,79,98)(H,80,101)(H,81,104)(H,82,96)(H,83,99)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)/t40-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
InChI Key |
AXNSCZGVEWQDGP-APSBGWRTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
sequence |
SEVNLDAEF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


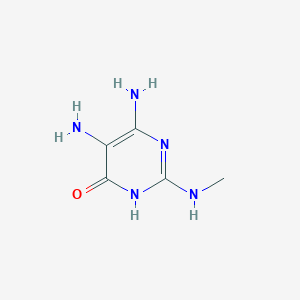

![5,7-Dihydro-2-methylthieno[3,4-d]pyrimidin-4-ol](/img/structure/B1496512.png)
![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)
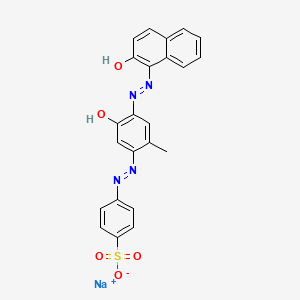

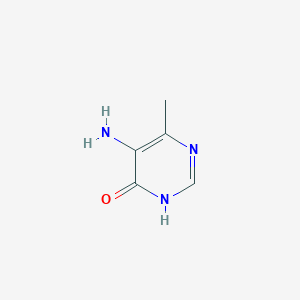
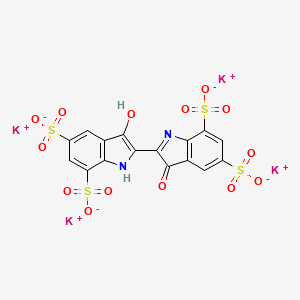

![4-Amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B1496527.png)
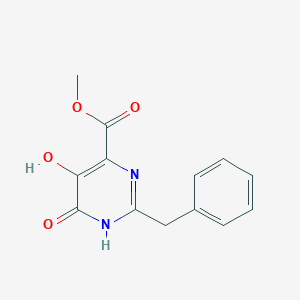
![6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B1496529.png)
![[1,2,4]Triazolo[4,3-a]quinolin-8-ol,1-ethyl-5-methyl-(9CI)](/img/structure/B1496530.png)
